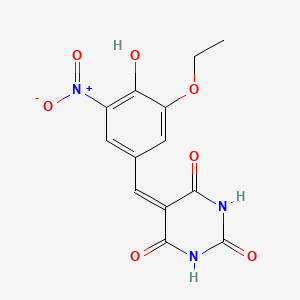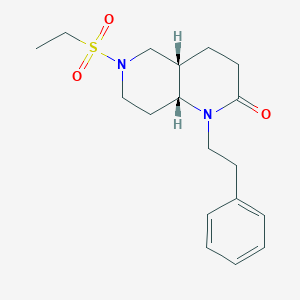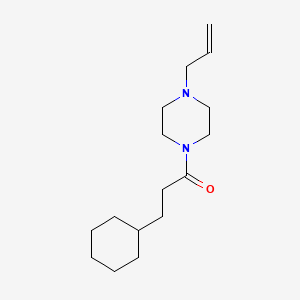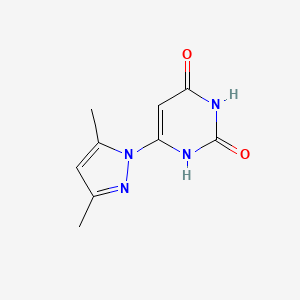![molecular formula C12H16N2OS2 B5499368 N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide, also known as DTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTAA is a derivative of acrylamide and has a unique molecular structure that makes it a promising candidate for further research.
作用機序
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has a unique molecular structure that allows it to interact with various biological molecules. This compound can form covalent bonds with thiol groups in proteins, which can lead to changes in protein structure and function. This compound has also been shown to interact with DNA, leading to changes in DNA structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, including its toxicity and potential side effects.
将来の方向性
There are several future directions for research on N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide. One area of research is the development of new methods for the synthesis of this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound in organic electronics and photodynamic therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biological molecules.
合成法
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide can be synthesized using various methods, including the reaction of diethylamine with carbon disulfide followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. Another method involves the reaction of 2-thiophenecarboxaldehyde with diethylamine followed by the reaction of the resulting product with carbon disulfide. Both methods result in the formation of this compound as a yellow crystalline solid.
科学的研究の応用
N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
特性
IUPAC Name |
(E)-N-(diethylcarbamothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c1-3-14(4-2)12(16)13-11(15)8-7-10-6-5-9-17-10/h5-9H,3-4H2,1-2H3,(H,13,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGLLMYYGNXANB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)NC(=O)/C=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)



![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)

![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)